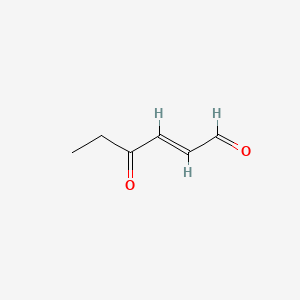

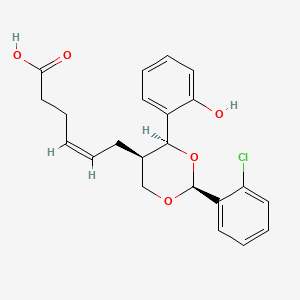

(E)-4-oxohex-2-enal

Vue d'ensemble

Description

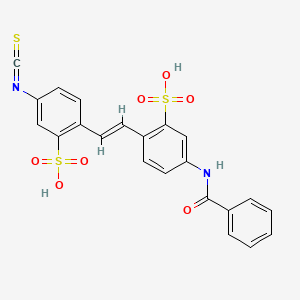

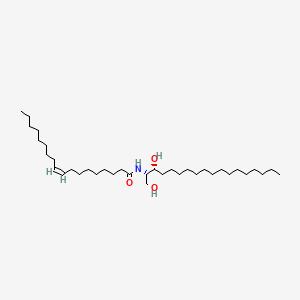

(E)-4-oxohex-2-enal is an organic compound characterized by the presence of an aldehyde group and a conjugated ketone. This compound is notable for its role in various chemical and biological processes, making it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (E)-4-oxohex-2-enal can be synthesized through several methods, including the aldol condensation of acetaldehyde and butanal, followed by oxidation. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale aldol condensation reactions. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (E)-4-oxohex-2-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of 4-oxohexanoic acid.

Reduction: Formation of 4-hydroxyhexanal.

Substitution: Formation of imines or acetals, depending on the nucleophile used.

Applications De Recherche Scientifique

(E)-4-oxohex-2-enal has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in biological processes, including lipid peroxidation and as a biomarker for oxidative stress.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative damage.

Industry: this compound is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of (E)-4-oxohex-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of adducts. This interaction can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways.

Comparaison Avec Des Composés Similaires

4-oxohexanal: Similar structure but lacks the conjugated double bond.

4-hydroxyhexanal: The aldehyde group is reduced to an alcohol.

Hex-2-enal: Lacks the ketone group.

Uniqueness: (E)-4-oxohex-2-enal is unique due to the presence of both an aldehyde and a conjugated ketone group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.

Propriétés

IUPAC Name |

(E)-4-oxohex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKYFODEMNCLGS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315637 | |

| Record name | (E)-4-Oxo-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2492-43-5 | |

| Record name | (E)-4-Oxo-2-hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenal, 4-oxo-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Oxo-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxo-2-hexenal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT6VG8ZKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-4-Oxo-2-hexen-1-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In which insect orders has (E)-4-oxo-2-hexenal been identified as a pheromone component?

A1: (E)-4-oxo-2-hexenal has been reported as a pheromone component in two insect orders: Hemiptera (true bugs) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Heteroptera [, , ].

Q2: How does the ratio of (E)-4-oxo-2-hexenal to other pheromone components influence its activity?

A3: Research on various mirid species, including Apolygus lucorum, Lygus lineolaris, Lygus pratensis, and Stenotus rubrovittatus, demonstrates that the attractiveness of pheromone blends is highly dependent on the specific ratio of (E)-4-oxo-2-hexenal to other components like hexyl butyrate and (E)-2-hexenyl butyrate [, , , , , , ]. Even small alterations in the ratio can significantly affect male attraction.

Q3: Does (E)-4-oxo-2-hexenal always act as an attractant in insect pheromone systems?

A4: While (E)-4-oxo-2-hexenal generally contributes to the attractiveness of pheromone blends, in some cases, high concentrations can have an antagonistic effect. For example, in Adelphocoris lineolatus, excessive amounts of (E)-4-oxo-2-hexenal can reduce the overall attractiveness of the pheromone blend [].

Q4: Beyond sexual communication, what other roles does (E)-4-oxo-2-hexenal play in insects?

A5: (E)-4-oxo-2-hexenal is also a component of the defensive secretions in various stink bug species [, , , , ]. It can act as an alarm pheromone, alerting conspecifics to danger [].

Q5: How does the presence of (E)-4-oxo-2-hexenal in defensive secretions benefit insects?

A6: The repellent nature of (E)-4-oxo-2-hexenal likely deters predators, providing a survival advantage for the insect. Studies using leopard geckos (Eublepharis macularius) demonstrated their aversion to food items treated with (E)-4-oxo-2-hexenal-containing secretions from Graphosoma lineatum [].

Q6: What enzymes are potentially involved in the biosynthesis of (E)-4-oxo-2-hexenal?

A7: Research on Adelphocoris suturalis suggests that desaturase enzymes, specifically Asutdes1 and Asutdes2, play a role in the biosynthetic pathway of (E)-4-oxo-2-hexenal []. Silencing these genes led to increased production of (E)-4-oxo-2-hexenal, highlighting their involvement in pheromone precursor modification.

Q7: What is the molecular formula and weight of (E)-4-oxo-2-hexenal?

A7: The molecular formula of (E)-4-oxo-2-hexenal is C6H8O2, and its molecular weight is 112.13 g/mol.

Q8: What are the potential applications of (E)-4-oxo-2-hexenal research in pest management?

A9: A deeper understanding of the role and optimal ratios of (E)-4-oxo-2-hexenal in pheromone blends could lead to the development of more effective and species-specific insect traps. This knowledge could be crucial in monitoring pest populations and developing targeted pest control strategies [, , , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

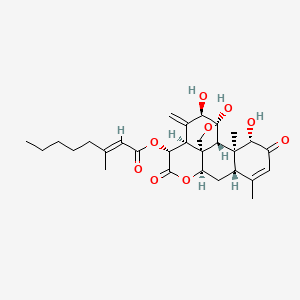

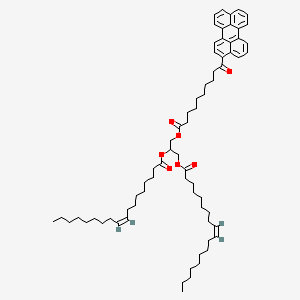

![[(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(acetyloxymethyl)but-2-enoate](/img/structure/B1242673.png)

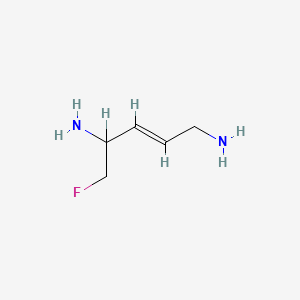

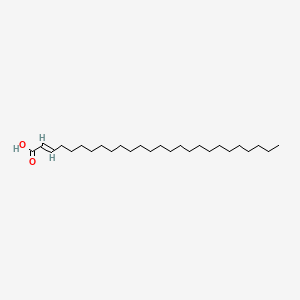

![(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1242675.png)